molecular formula C25H29N3O3 B11069630 1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11069630
M. Wt: 419.5 g/mol
InChI Key: YZWGTBGCPUNEQU-VMPITWQZSA-N
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Description

1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, and a piperazine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction of a suitable dicarboxylic acid derivative.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine-2,5-dione with a piperazine derivative under appropriate conditions, such as heating in the presence of a base.

    Attachment of the 4-methoxybenzyl group: This can be done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a benzyl halide derivative.

    Introduction of the phenylprop-2-en-1-yl group: This step involves the reaction of the intermediate with a suitable phenylprop-2-en-1-yl derivative under conditions that favor the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds or other functional groups into more reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could lead to the formation of a benzaldehyde derivative, while reduction of the phenylprop-2-en-1-yl group could yield a phenylpropyl derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition or receptor binding due to its potential biological activity.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxybenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with a piperazine moiety and a phenylprop-2-en-1-yl group. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H29N3O3/c1-31-22-11-9-21(10-12-22)19-28-24(29)18-23(25(28)30)27-16-14-26(15-17-27)13-5-8-20-6-3-2-4-7-20/h2-12,23H,13-19H2,1H3/b8-5+

InChI Key

YZWGTBGCPUNEQU-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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